molecular formula C27H24N6O3 B15038020 N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide

N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide

Cat. No.: B15038020
M. Wt: 480.5 g/mol
InChI Key: XUVPDIJWEMGJHX-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with nitro, phenylethenyl, and phenylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: Introduction of the nitro, phenylethenyl, and phenylamino groups onto the pyrimidine ring through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and pyrimidine rings can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}amino)phenyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H24N6O3

Molecular Weight

480.5 g/mol

IUPAC Name

N-[4-[[4-(N-methylanilino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H24N6O3/c1-19(34)28-21-14-16-22(17-15-21)29-27-30-24(18-13-20-9-5-3-6-10-20)25(33(35)36)26(31-27)32(2)23-11-7-4-8-12-23/h3-18H,1-2H3,(H,28,34)(H,29,30,31)/b18-13+

InChI Key

XUVPDIJWEMGJHX-QGOAFFKASA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N(C)C3=CC=CC=C3)[N+](=O)[O-])/C=C/C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.